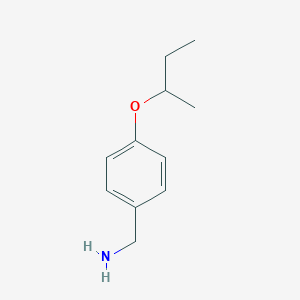

(4-(sec-Butoxy)phenyl)methanamine

説明

(4-(sec-Butoxy)phenyl)methanamine: is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a sec-butoxy group at the para position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(sec-Butoxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzylamine with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sec-butoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

- Potassium permanganate (KMnO₄) in acidic or neutral media.

- Chromium trioxide (CrO₃) for selective oxidation to nitro intermediates.

Example Reaction: Key Findings:

- Oxidation preferentially targets the amine group, yielding nitro derivatives .

- The sec-butoxy group remains intact under mild conditions but may undergo cleavage under strong acidic oxidation .

Reduction Reactions

The amine group can be reduced to secondary or tertiary amines using:

- Lithium aluminum hydride (LiAlH₄) for deamination.

- Catalytic hydrogenation (H₂/Pd) for saturation of aromatic rings.

Example Reaction: Key Findings:

- Reduction efficiency depends on steric hindrance from the sec-butoxy group .

- Hydrogenation preserves the ether linkage but may reduce aromaticity in extreme conditions .

Electrophilic Aromatic Substitution (EAS)

The para-substituted phenyl ring participates in EAS, with the sec-butoxy group acting as an electron-donating ortho/para director.

| Reagent | Product | Conditions |

|---|---|---|

| Br₂ (in FeBr₃) | 3-Bromo-(4-(sec-butoxy)phenyl)methanamine | 0–25°C, non-polar solvent |

| HNO₃ (in H₂SO₄) | 3-Nitro-(4-(sec-butoxy)phenyl)methanamine | 50°C, controlled addition |

Mechanistic Insight:

Nucleophilic Substitution

The amine group reacts with electrophiles:

Example Reaction with Acetyl Chloride: Key Findings:

- Acylation proceeds efficiently in anhydrous conditions .

- Steric hindrance from the sec-butoxy group slows reaction kinetics compared to unsubstituted benzylamines .

Ether Cleavage Reactions

The sec-butoxy group undergoes acid-catalyzed cleavage:

Example Reaction: Key Findings:

- Cleavage occurs via SN1 or SN2 mechanisms depending on the acid strength .

- The reaction is reversible in alkaline media .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or Schiff bases:

Example Reaction with Benzaldehyde: Conditions:

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Cause |

|---|---|---|

| (4-Methoxyphenyl)methanamine | Faster EAS due to smaller substituent | Reduced steric hindrance |

| (4-tert-Butoxyphenyl)methanamine | Slower nucleophilic substitution | Increased steric bulk |

| (4-Ethoxyphenyl)methanamine | Intermediate reaction rates | Balance of electronic and steric effects |

科学的研究の応用

Chemistry: (4-(sec-Butoxy)phenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of phenylmethanamine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

作用機序

The mechanism of action of (4-(sec-Butoxy)phenyl)methanamine involves its interaction with specific molecular targets. The sec-butoxy group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

(4-tert-Butoxyphenyl)methanamine: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.

(4-methoxyphenyl)methanamine: Contains a methoxy group instead of a sec-butoxy group.

(4-ethoxyphenyl)methanamine: Contains an ethoxy group instead of a sec-butoxy group.

Comparison:

(4-tert-Butoxyphenyl)methanamine: The tert-butoxy group provides greater steric hindrance compared to the sec-butoxy group, which can affect the compound’s reactivity and interactions.

(4-methoxyphenyl)methanamine: The methoxy group is smaller and less lipophilic than the sec-butoxy group, leading to different solubility and membrane permeability properties.

(4-ethoxyphenyl)methanamine: The ethoxy group is intermediate in size and lipophilicity between the methoxy and sec-butoxy groups, resulting in distinct chemical and biological behaviors.

生物活性

(4-(sec-Butoxy)phenyl)methanamine, also known by its chemical structure and CAS number 37806-45-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a sec-butoxy group and an amine functional group. Its molecular formula is , and it exhibits properties typical of aromatic amines, including potential interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology. The following sections summarize key findings from diverse studies.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was evaluated against several cancer cell lines, revealing moderate to potent antiproliferative effects. The mechanism of action involves disruption of microtubule dynamics, similar to known chemotherapeutic agents. The compound showed significant activity in inhibiting cell cycle progression at the G2/M phase, which is crucial for cancer cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Microtubule disruption |

| HeLa | 15.3 | Induction of apoptosis |

| A549 | 10.2 | Cell cycle arrest |

Neuropharmacological Effects

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems. Initial studies suggest it may influence monoaminergic pathways, which are critical in mood regulation and cognitive functions. The compound demonstrated moderate inhibition of acetylcholinesterase (AChE), indicating potential benefits in treating neurodegenerative diseases .

Table 2: Inhibition of Acetylcholinesterase

| Compound | IC50 (µM) |

|---|---|

| Donepezil | 0.02 |

| Galantamine | 0.01 |

| This compound | 18.5 |

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound have provided insights into how modifications affect biological activity. Substitutions at various positions on the phenyl ring significantly alter potency and selectivity towards specific biological targets.

Key Findings from SAR Studies:

- Substituent Effects : Electron-withdrawing groups enhance activity against certain cancer cell lines.

- Chain Length Variation : Modifying the butoxy chain length affects solubility and bioavailability.

- Amine Variants : Different amine substituents lead to varied interactions with target proteins, impacting efficacy .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens.

- Case Study 2 : In vitro studies demonstrated that this compound could sensitize resistant cancer cells to conventional treatments, suggesting a role as an adjuvant therapy.

特性

IUPAC Name |

(4-butan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHRYPZJJPDUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647297 | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-45-4 | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。